molecular formula C9H10BrNO2 B1590434 Methyl 5-bromo-2-(methylamino)benzoate CAS No. 33922-96-2

Methyl 5-bromo-2-(methylamino)benzoate

Cat. No.: B1590434
CAS No.: 33922-96-2
M. Wt: 244.08 g/mol
InChI Key: TUQRZARLAYWDBD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylamino)benzoate: is an organic compound characterized by a bromine atom and a methylamino group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating 2-methylaminobenzoic acid followed by esterification with methanol.

  • Direct Esterification: Another method involves the direct esterification of 5-bromo-2-(methylamino)benzoic acid with methanol under acidic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control of temperature and pressure ensures high yield and purity.

  • Continuous Flow Process: Some advanced production facilities may use continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halides and other substituted benzoates.

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-(methylamino)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the design of new drugs, especially those targeting neurological and inflammatory disorders. Industry: The compound finds applications in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-(methylamino)benzoate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibiting specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: Similar structure but different core ring system.

  • Methyl 5-bromo-2-(ethylamino)benzoate: Similar but with an ethylamino group instead of methylamino.

Uniqueness:

  • Higher Reactivity: Due to the presence of the bromine atom, Methyl 5-bromo-2-(methylamino)benzoate is more reactive in substitution reactions compared to its ethylamino counterpart.

  • Versatility: Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and applications make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

methyl 5-bromo-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRZARLAYWDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518078
Record name Methyl 5-bromo-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33922-96-2
Record name Methyl 5-bromo-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-(methylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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